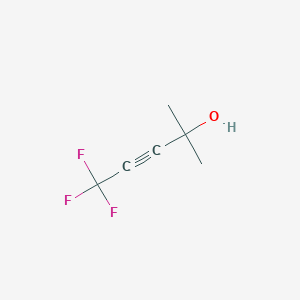

5,5,5-Trifluoro-2-methylpent-3-yn-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5,5,5-Trifluoro-2-methylpent-3-yn-2-ol” is a chemical compound with the CAS Number: 407-56-7 . It has a molecular weight of 152.12 .

Synthesis Analysis

The synthesis of this compound involves several stages . Initially, n-BuLi is added dropwise to a solution of diisopropylamine in THF at -78 °C . The reaction mixture is then warmed to room temperature and stirred for 10 minutes before being recooled to -78 °C . Then, ketone 2a is added rapidly . The resulting mixture is stirred at -78 for 1 hour, and warmed to 0 naturally . A solution of 2 N HCl is added, and stirring continues for 15 minutes, then posed for 30 minutes . The water layer is extracted with ether . The combined organic solution is washed with brine and dried over Na2SO4 . After removal of solvent under reduced pressure, the residue is purified by flash silica-gel column chromatography .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” have been described in the Synthesis Analysis section above .

Applications De Recherche Scientifique

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, including substances like 5,5,5-Trifluoro-2-methylpent-3-yn-2-ol, are known for their extensive industrial and commercial applications. They are potential precursors to perfluoroalkyl acid (PFAA) and can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment. Understanding their biodegradability, especially by microbial processes, is crucial for evaluating their environmental fate and the potential toxicological impacts. Liu and Avendaño's study delves into this topic, shedding light on the microbial degradation pathways, defluorination potential, and the identification of degradation intermediates (Liu & Avendaño, 2013).

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, while not the exact compound , shares a close structural relationship with this compound and is used in various organic synthesis processes. Kazakova and Vasilyev's review provides insights into its applications in electrophilic aromatic substitution reactions, carbon–carbon, and carbon–heteroatom bond formations, and more. It also examines its role in generating cationic species from organic molecules, highlighting its utility in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Aqueous Fluoroalkylation Reactions

The presence of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and materials is significant due to their impact on the properties of molecules. Song et al.'s review discusses the progression of aqueous fluoroalkylation, which includes methods for incorporating fluorinated groups into target molecules under environmentally friendly conditions. This review is particularly relevant for understanding the broader context of fluoroalkylation reactions and their significance in green chemistry (Song et al., 2018).

Review of CF Bond Activation of Aliphatic Fluorides

The activation of C-F bonds in aliphatic fluorides is a pivotal process in synthesizing fluorinated building blocks and various non-fluorinated products. Shen et al. review the methods to activate C-F bonds, including the use of Lewis acid, Bronsted superacids, and transition metals. This review is essential for understanding the chemical processes relevant to compounds like this compound and their potential applications in synthesizing new molecules (Shen et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

5,5,5-trifluoro-2-methylpent-3-yn-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c1-5(2,10)3-4-6(7,8)9/h10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOFWFJGDJXJJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)

![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)

![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)

![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)